molecular formula C11H15F2N3O B5764493 N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea

N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea

Cat. No.: B5764493
M. Wt: 243.25 g/mol
InChI Key: PRQBMYQBZXQFPX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N’-[2-(dimethylamino)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-[2-(dimethylamino)ethyl]urea typically involves the reaction of 2,4-difluoroaniline with a suitable isocyanate or carbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the by-products.

Industrial Production Methods

For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-[2-(dimethylamino)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized side chains.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-[2-(dimethylamino)ethyl]urea depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-N’-[2-(dimethylamino)ethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    N-(2,4-difluorophenyl)-N’-[2-(dimethylamino)ethyl]carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

N-(2,4-difluorophenyl)-N’-[2-(dimethylamino)ethyl]urea is unique due to the presence of both fluorine atoms on the phenyl ring and the dimethylaminoethyl side chain, which can impart specific chemical and biological properties.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[2-(dimethylamino)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3O/c1-16(2)6-5-14-11(17)15-10-4-3-8(12)7-9(10)13/h3-4,7H,5-6H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQBMYQBZXQFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793047
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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